Cbz-L-alaninol
Overview
Description
Cbz-L-alaninol, also known as N-benzyloxycarbonyl-L-alaninol, is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a white solid with a characteristic fragrance and is soluble in organic solvents like ethanol and dichloromethane but less soluble in water . This compound is relatively stable to light and air . This compound is primarily used as an intermediate in organic synthesis, particularly in the synthesis of bioactive molecules, drugs, chiral catalysts, and chiral ligands .
Preparation Methods
Cbz-L-alaninol is generally prepared by reacting L-alaninol with N-benzyloxycarbonyl chloride . The specific synthesis method can be optimized according to actual needs and conditions . The reaction typically involves the use of a base to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Cbz-L-alaninol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cbz-L-alaninol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Cbz-L-alaninol involves its role as an intermediate in organic synthesis. It acts as a protecting group for amines, forming less reactive carbamates . The benzyloxycarbonyl group can be removed through hydrogenolysis, releasing the free amine . This mechanism is crucial in peptide synthesis and other organic reactions where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Cbz-L-alaninol is unique due to its specific structure and properties. Similar compounds include:
Cbz-L-phenylalaninol: Another benzyloxycarbonyl-protected amino alcohol used in organic synthesis.
Cbz-L-valinol: A similar compound with a different side chain, used in the synthesis of chiral ligands and catalysts.
These compounds share similar uses in organic synthesis but differ in their specific applications and reactivity due to variations in their side chains .
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPHMHSLDRPUSM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437508 | |
Record name | CBZ-L-ALANINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66674-16-6 | |
Record name | CBZ-L-ALANINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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